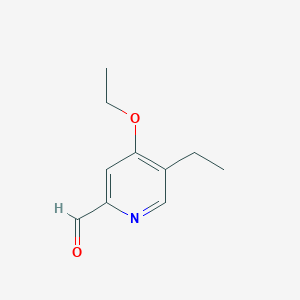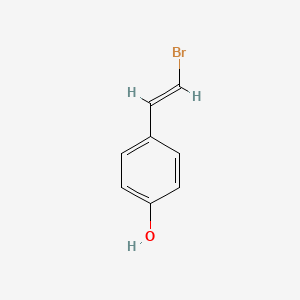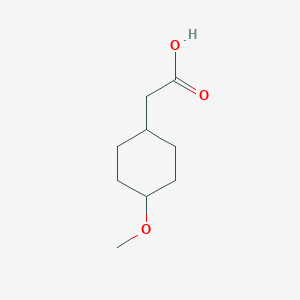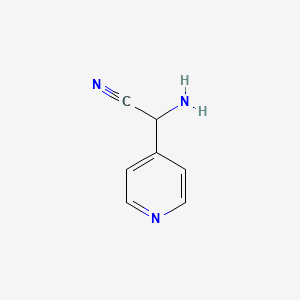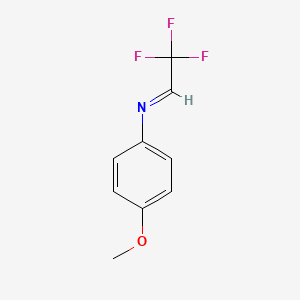
(6-Bromo-3,4-dihydro-2h-chromen-2-yl)methanol
概要
説明
(6-Bromo-3,4-dihydro-2H-chromen-2-yl)methanol: is a chemical compound belonging to the class of chromenes, which are known for their diverse biological activities. This compound is characterized by the presence of a bromine atom at the 6th position and a methanol group at the 2nd position of the chromene ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromo-3,4-dihydro-2H-chromen-2-yl)methanol typically involves the bromination of a precursor chromene compound. One common method includes the bromination of 3,4-dihydro-2H-chromen-2-ylmethanol using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to yield the desired brominated product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
化学反応の分析
Types of Reactions: (6-Bromo-3,4-dihydro-2H-chromen-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium hydroxide (NaOH) under appropriate conditions.
Major Products:
Oxidation: Formation of 6-bromo-3,4-dihydro-2H-chromen-2-carboxylic acid.
Reduction: Formation of 6-hydro-3,4-dihydro-2H-chromen-2-ylmethanol.
Substitution: Formation of 6-amino-3,4-dihydro-2H-chromen-2-ylmethanol.
科学的研究の応用
Chemistry: (6-Bromo-3,4-dihydro-2H-chromen-2-yl)methanol is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the synthesis of coumarin derivatives, which are known for their diverse pharmacological activities .
Biology: In biological research, this compound is studied for its potential as an antioxidant and anti-inflammatory agent. It has shown promising results in inhibiting the production of reactive oxygen species (ROS) and reducing inflammation in cellular models .
Medicine: The compound is being investigated for its anticancer properties. Studies have shown that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines, including liver carcinoma and breast cancer .
Industry: In the industrial sector, this compound is used in the synthesis of dyes and light-sensitive materials. Its unique chemical structure makes it suitable for applications in the development of photochemical sensors and other advanced materials .
作用機序
The mechanism of action of (6-Bromo-3,4-dihydro-2H-chromen-2-yl)methanol involves its interaction with cellular targets to exert its biological effects. The compound is known to inhibit the activity of certain enzymes involved in the production of reactive oxygen species (ROS), thereby reducing oxidative stress. Additionally, it modulates signaling pathways related to inflammation, leading to its anti-inflammatory effects .
類似化合物との比較
6-Bromo-2H-chromen-2-one: Lacks the methanol group, making it less hydrophilic.
3,4-Dihydro-2H-chromen-2-ylmethanol: Lacks the bromine atom, affecting its reactivity.
6-Amino-3,4-dihydro-2H-chromen-2-ylmethanol: Contains an amino group instead of a bromine atom, altering its biological activity.
Uniqueness: (6-Bromo-3,4-dihydro-2H-chromen-2-yl)methanol is unique due to the presence of both a bromine atom and a methanol group, which confer distinct chemical reactivity and biological activity. The bromine atom enhances its electrophilicity, making it more reactive in substitution reactions, while the methanol group increases its solubility in polar solvents .
特性
IUPAC Name |
(6-bromo-3,4-dihydro-2H-chromen-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c11-8-2-4-10-7(5-8)1-3-9(6-12)13-10/h2,4-5,9,12H,1,3,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVBRKJDXWPIFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Br)OC1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801248190 | |
| Record name | 6-Bromo-3,4-dihydro-2H-1-benzopyran-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801248190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99199-55-0 | |
| Record name | 6-Bromo-3,4-dihydro-2H-1-benzopyran-2-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99199-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-3,4-dihydro-2H-1-benzopyran-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801248190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
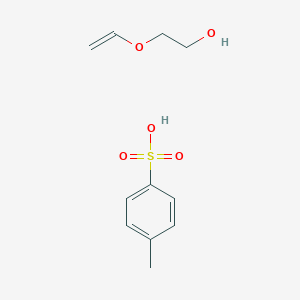


![N,N-Bis-[(R)-1-phenylethyl]dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine](/img/structure/B3318186.png)
![[Methyl-(4-nitro-benzyl)-amino]-acetic acid](/img/structure/B3318187.png)
